molecular formula C15H18N4O4S2 B4019645 4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No. B4019645
M. Wt: 382.5 g/mol
InChI Key: LHVYMXGBVNXXCN-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that have attracted significant attention due to their potential applications in various fields, including medicinal chemistry. Sulfonamide and piperazine derivatives, in particular, have been studied extensively for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of sulfonamide and piperazine derivatives often involves nucleophilic substitution reactions, condensation, and other common organic synthesis techniques. For example, Wu Qi (2014) synthesized 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, showcasing the versatility of methods used in creating such compounds (Wu Qi, 2014).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR spectroscopy are pivotal in characterizing the molecular structure of synthesized compounds. Kumar et al. (2007) provided detailed structural insights into 1-benzhydryl-4-phenylmethane sulfonyl piperazine, highlighting the importance of these techniques in understanding compound frameworks (Kumar et al., 2007).

Chemical Reactions and Properties

Sulfonamide and piperazine derivatives engage in a variety of chemical reactions, reflecting their chemical diversity and reactivity. For instance, elemental sulfur-mediated reactions have been developed for the synthesis of 1,3,5-triazines and 1,2,4-thiadiazoles from benzyl chlorides and benzylamines, demonstrating the compounds' reactivity and potential for creating structurally diverse derivatives (Zhang et al., 2019).

properties

IUPAC Name

[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c20-15(12-4-2-10-23-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-24-16-11/h1,3,5,12H,2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVYMXGBVNXXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](tetrahydrofuran-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
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4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
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4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
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4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
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4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole
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4-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

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